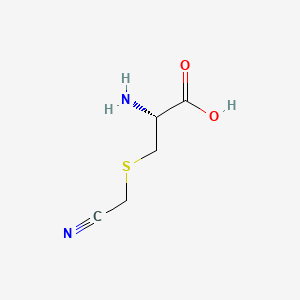
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid is a derivative of the amino acid L-cysteine, where a cyanomethyl group is attached to the sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid typically involves the reaction of L-cysteine with cyanomethylating agents. One common method is the reaction of L-cysteine with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in its desired form. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid involves its interaction with various molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites in enzymes or other proteins. This interaction can modulate the activity of these biomolecules, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation.
Comparación Con Compuestos Similares
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid ethyl ester: Similar structure but with an ethyl ester group.
This compound methyl ester: Similar structure but with a methyl ester group.
This compound amide: Similar structure but with an amide group.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its cyanomethyl group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C5H8N2O2S |
|---|---|
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(cyanomethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H8N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,2-3,7H2,(H,8,9)/t4-/m0/s1 |
Clave InChI |
NNDFTEWZSBSSRF-BYPYZUCNSA-N |
SMILES isomérico |
C(C#N)SC[C@@H](C(=O)O)N |
SMILES canónico |
C(C#N)SCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


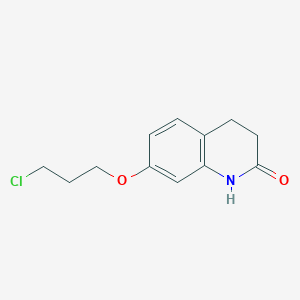

![5-chloro-2-ethyl-7-methyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8690213.png)
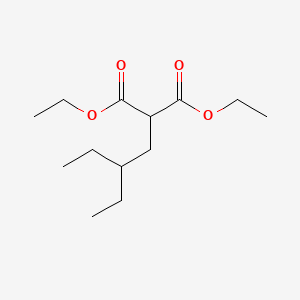
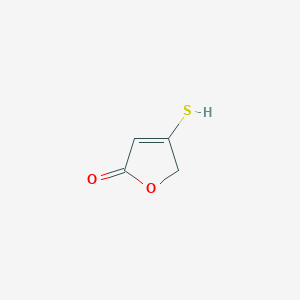
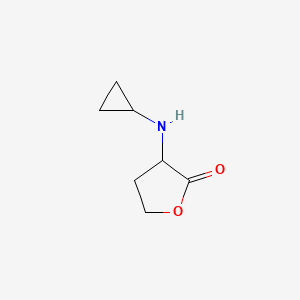
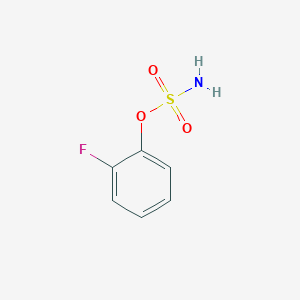

![1-(4-Methoxy-benzyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8690255.png)
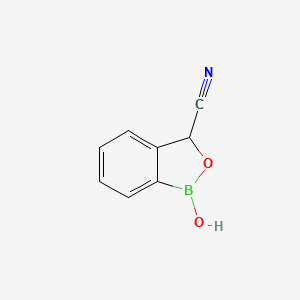



![[Bromo(Phenyl)Methyl]Phosphonic Acid](/img/structure/B8690302.png)
